1-Phenylbutan-2-ol
Description
Current Landscape and Academic Significance in Organic Chemistry
1-Phenylbutan-2-ol (B45080), a chiral alcohol with the molecular formula C₁₀H₁₄O, has emerged as a significant compound in the field of organic chemistry. Its structure, featuring a phenyl group and a hydroxyl group on a butane (B89635) chain, allows for a variety of chemical transformations and applications. The presence of a stereocenter at the second carbon atom means it exists as two enantiomers, (R)- and (S)-1-phenylbutan-2-ol, which can exhibit different biological activities and chemical reactivities. This chirality is a key aspect of its academic significance, as the development of stereoselective syntheses and the use of its enantiopure forms are of great interest in modern organic synthesis.
The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances. Its ability to undergo oxidation to form 1-phenyl-2-butanone, reduction to 1-phenylbutane, and various substitution reactions at the hydroxyl group makes it a valuable building block for creating diverse molecular architectures. Research has also explored its potential biological activities, further broadening its relevance in chemical research.
Overview of Key Research Domains and Methodological Approaches for this compound
The study of this compound spans several key research domains within organic chemistry. A primary focus is on its synthesis, with an emphasis on methodologies that provide high yields and, crucially, high enantiomeric purity. These methods are broadly categorized into chemical and biological approaches.
Key Research Domains:
Asymmetric Synthesis: A major area of research involves the development of catalytic asymmetric methods to produce enantiomerically pure (R)- or (S)-1-phenylbutan-2-ol. This is critical for applications where stereochemistry dictates biological activity or reaction outcomes.
Catalysis: this compound and its derivatives are explored for their potential as chiral auxiliaries or ligands in asymmetric catalysis. The defined stereochemistry of the alcohol can be used to induce stereoselectivity in other chemical transformations.
Precursor for Biologically Active Molecules: The compound is a key starting material for the synthesis of various biologically active compounds. For instance, derivatives of this compound are important building blocks for therapeutically significant molecules. nih.gov
Mechanistic Studies: The reactions involving this compound, such as its oxidation and reduction, are often used as model systems to study reaction mechanisms and the stereochemical outcomes of various reagents and catalysts.
Methodological Approaches:
Grignard Reactions: A traditional and widely used method for synthesizing this compound involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with phenylacetaldehyde.
Reduction of Ketones: The corresponding ketone, 1-phenyl-2-butanone, can be reduced to this compound. The use of chiral reducing agents or catalysts in this reaction is a common strategy for achieving asymmetric synthesis.
Biocatalysis: Enzymatic reductions, often using whole-cell biocatalysts like yeast or specific enzymes, have been successfully employed for the stereoselective synthesis of this compound enantiomers.
Spectroscopic and Chromatographic Analysis: Advanced analytical techniques are essential for characterizing this compound and determining its enantiomeric purity. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). wiley-vch.de
Chemical Properties and Synthesis of this compound
Molecular Structure and Stereoisomerism
This compound possesses a molecular structure characterized by a four-carbon butanol chain with a phenyl group attached to the first carbon and a hydroxyl group at the second carbon. Its molecular formula is C₁₀H₁₄O, and it has a molecular weight of approximately 150.22 g/mol . nih.gov The key structural feature is the chiral center at the C-2 position, which gives rise to two stereoisomers: (R)-1-phenylbutan-2-ol and (S)-1-phenylbutan-2-ol. These enantiomers are non-superimposable mirror images of each other and can have distinct properties and biological activities.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a clear, pale yellow liquid at room temperature. chemicalbook.com
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol chemicalbook.com |
| Boiling Point | 124-127 °C at 25 mm Hg chemicalbook.com |
| Density | 0.989 g/mL at 25 °C chemicalbook.com |
| Refractive Index (n20/D) | 1.516 chemicalbook.com |
| pKa | 15.24 ± 0.20 (Predicted) chemicalbook.com |
| LogP | 2.367 (Estimated) chemicalbook.com |
Synthetic Methodologies
Several synthetic routes are employed for the preparation of this compound, with methods focusing on both racemic and enantioselective synthesis.
Grignard Reaction
A common laboratory-scale synthesis involves the Grignard reaction. This method typically utilizes the reaction of benzylmagnesium halide with propylene (B89431) oxide or the reaction of ethylmagnesium bromide with phenylacetaldehyde. While effective for producing the racemic mixture, achieving high enantioselectivity with this method requires the use of chiral ligands or auxiliaries.
Reduction of 1-Phenyl-2-butanone
The reduction of the corresponding ketone, 1-phenyl-2-butanone, is a widely studied route.
Racemic Synthesis: Using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in a racemic mixture of (R)- and (S)-1-phenylbutan-2-ol.
Asymmetric Synthesis: To obtain enantiomerically enriched or pure this compound, asymmetric reduction methods are employed. These include:
Catalytic Hydrogenation: Using chiral metal catalysts, such as those based on ruthenium (Ru) with ligands like BINAP, can achieve high enantioselectivity.
Biocatalytic Reduction: The use of microorganisms like Rhizopus arrhizus or isolated alcohol dehydrogenases (ADHs) provides a green and highly stereoselective method for the reduction of 1-phenyl-2-butanone to a single enantiomer of this compound.
Asymmetric Synthesis via Other Routes
Other advanced asymmetric synthesis strategies include:
Sharpless Asymmetric Dihydroxylation: This method can be adapted to create chiral diols which can then be converted to this compound.
Proline-mediated Mannich reaction: A multi-step sequence starting with a proline-mediated asymmetric Mannich reaction can lead to the stereoselective synthesis of substituted β-amino secondary alcohols, which can be precursors to chiral this compound derivatives. tohoku.ac.jp
Role in Catalysis and Synthesis
Chiral Auxiliary in Asymmetric Synthesis
The enantiomerically pure forms of this compound can serve as chiral auxiliaries. In this role, the chiral alcohol is temporarily incorporated into a prochiral substrate molecule. The stereocenter of the this compound then directs the stereochemical outcome of a subsequent reaction on the substrate. After the desired stereoselective transformation, the chiral auxiliary is cleaved from the product, having fulfilled its role of inducing asymmetry.
Asymmetric Catalysis
This compound and its derivatives can also be utilized as ligands for metal catalysts in asymmetric catalysis. The hydroxyl group provides a coordination site for a metal center, and the chiral backbone of the molecule creates a chiral environment around the metal. This chiral catalytic complex can then mediate a variety of enantioselective reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.
Precursor in Organic Synthesis
This compound is a valuable precursor for the synthesis of a range of other organic compounds. Its utility stems from the reactivity of its hydroxyl group and the potential for modifications to its carbon skeleton.
Synthesis of Pharmaceuticals: Derivatives of this compound are important building blocks in the synthesis of therapeutically important molecules. For instance, substituted 1,3-diamino-4-phenylbutan-2-ol structures are key components of certain drugs. nih.gov
Synthesis of Fragrance Compounds: The structural motif of this compound is found in some fragrance molecules, and it can be used as a starting material for the synthesis of various aromatic compounds used in the perfume industry.
O-Phenylation Reactions: The hydroxyl group of this compound can undergo O-phenylation using organobismuth(V) reagents in the presence of a copper(II) catalyst to form the corresponding phenyl ether. arkat-usa.org
Advanced Spectroscopic and Chromatographic Analysis
NMR and Mass Spectrometry Data
Spectroscopic methods are crucial for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms in the molecule. The chemical shifts and coupling constants provide detailed information about the local electronic environment and spatial relationships of the protons and carbons. wiley-vch.de
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for its analysis, confirming its molecular weight of 150.22 g/mol and providing a characteristic fragmentation pattern that aids in its identification. nih.govspectrabase.com
Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (CDCl₃, 300 MHz) | Signals corresponding to the aromatic protons (δ ~7.2-7.4 ppm), the methine proton of the C-OH group (δ ~3.8 ppm), the methylene (B1212753) protons adjacent to the phenyl group (δ ~2.7-2.9 ppm), the methylene protons of the ethyl group (δ ~1.5-1.7 ppm), and the methyl protons of the ethyl group (δ ~0.9 ppm). |
| ¹³C NMR (CDCl₃, 75 MHz) | Resonances for the aromatic carbons, the carbon bearing the hydroxyl group (C-2), the benzylic carbon (C-1), and the carbons of the ethyl group. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 150, and characteristic fragment ions. |
Chromatographic Separation and Analysis
Chromatographic techniques are indispensable for purifying this compound and for determining its enantiomeric purity.
Gas Chromatography (GC): GC is used for the analysis of the purity of this compound. When coupled with a chiral stationary phase, it can be used to separate and quantify the (R) and (S) enantiomers.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of this compound. By using a chiral stationary phase, the two enantiomers exhibit different retention times, allowing for their separation and quantification. wiley-vch.de Common chiral columns used include those with cellulose (B213188) or amylose (B160209) derivatives as the chiral selector. wiley-vch.de
Chromatographic Analysis Methods for this compound
| Technique | Column Type | Mobile Phase (Typical) | Detection | Application |
| Chiral GC | Chiral Stationary Phase (e.g., Beta-DEX™) | Helium | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Enantiomeric separation and quantification. |
| Chiral HPLC | Chiral Stationary Phase (e.g., OD-H) | n-Hexane/Isopropanol wiley-vch.de | UV (254 nm) wiley-vch.de | High-precision determination of enantiomeric excess. wiley-vch.de |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water | UV | Purity analysis of the racemic mixture. |
Structure
3D Structure
Properties
IUPAC Name |
1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPJHVGLFETDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862380 | |
| Record name | Benzyl ethyl carbinol | |
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Molecular Weight |
150.22 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-70-2 | |
| Record name | 1-Phenyl-2-butanol | |
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| Record name | alpha-Ethylphenethyl alcohol | |
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Sophisticated Synthetic Methodologies for 1 Phenylbutan 2 Ol and Its Derivatives
Enantioselective and Stereocontrolled Synthesis of 1-Phenylbutan-2-ol (B45080)
The controlled synthesis of specific stereoisomers of this compound is crucial for its application in various fields. This section explores methods that achieve high levels of enantioselectivity and diastereoselectivity.
Asymmetric Catalysis for Chiral this compound Production
Asymmetric catalysis is a powerful tool for producing enantiomerically enriched chiral molecules like this compound. A primary strategy involves the asymmetric reduction of the corresponding ketone, 1-phenyl-2-butanone, or the related 1-phenyl-1-butanone.
Catalytic hydrogenation using chiral metal complexes is a prominent method. For instance, iridium and rhodium catalysts, when paired with chiral ligands such as BINAP derivatives, can achieve high enantiomeric excess (ee) under mild hydrogen pressure. A study in 2011 demonstrated the iridium-catalyzed hydrogenation of 1-phenyl-1-butanone to (R)-(+)-1-phenyl-1-butanol with a remarkable >99% ee and 98% yield. Similarly, rhodium-BINAP complexes have been used to achieve high enantioselectivity.
Another approach is the asymmetric transfer hydrogenation, which often utilizes a hydrogen donor like isopropanol. For example, a rhodium-TsDPEN catalyst has been used in the asymmetric transfer hydrogenation of enones, a reaction that can be part of a tandem sequence to produce chiral alcohols. osti.gov
| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Catalytic Hydrogenation | [RhCl((R)-BINAP)] | 1-Phenyl-1-butanone | (R)-(+)-1-Phenyl-1-butanol | 92% | 78% |
| Catalytic Hydrogenation | [(2,4-dimethyl-5-phenylimidazo[1,5-b]pyridazin-7-yl)amido)Ir(COD)] | 1-Phenyl-1-butanone | (R)-(+)-1-Phenyl-1-butanol | >99% | 98% |
| Enzymatic Reduction | Lactobacillus sp. alcohol dehydrogenase | 1-Phenyl-1-butanone | (R)-(+)-1-Phenyl-1-butanol | 98% | 85% |
This table presents data on the asymmetric synthesis of 1-phenyl-1-butanol, a structural isomer of this compound, to illustrate the effectiveness of these catalytic methods.
Diastereoselective Pathways and Control Strategies in Phenylbutanol Synthesis
Achieving diastereoselectivity is critical when multiple stereocenters are present or created during a reaction. The synthesis of vicinal diamines, which can be derived from phenylbutanol structures, often requires high diastereoselectivity. rsc.org
One strategy involves the diastereoselective reduction of a β-keto sulfoxide (B87167) derived from (S)-phenyllactic acid. This approach, using DIBAH in the presence of ZnBr₂, can lead to the formation of a hydroxy sulfoxide with complete diastereoselectivity. arkat-usa.org Another method involves a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines, which provides vicinal diamine derivatives in high yields and with excellent diastereoselectivities. rsc.org
The development of new strategies for diastereoselective multicomponent reactions (MCRs) is an active area of research. For instance, a free-radical-mediated three-component assembly reaction using a triethylborane/oxygen system has been shown to produce anti-δ,δ-disubstituted homoallylic alcohols with excellent diastereoselectivity. sci-hub.se
Control strategies often rely on the choice of catalyst, reagents, and reaction conditions. For example, in the synthesis of chiral syn-1,3-diols, diastereoselective control can be achieved through catalyst-controlled asymmetric reactions or substrate-controlled asymmetric induction. nih.gov However, traditional methods like the Narasaka-Prasad reduction often require cryogenic conditions and explosive reagents, highlighting the need for more practical approaches. nih.gov
Biocatalytic Approaches and Enzyme-Mediated Transformations for Phenylbutanols
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral phenylbutanols. Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases, are widely used for the asymmetric reduction of ketones.
For instance, ADHs from Lactobacillus species can reduce 1-phenyl-1-butanone to (R)-(+)-1-phenyl-1-butanol with 98% ee and 85% yield. Similarly, the fungus Rhizopus arrhizus can be used for the bioreduction of 1-phenyl-2-butanone to produce (2R)-1-phenylbutan-2-ol with a reported yield of approximately 79.8%. This method is highly enantioselective, favoring the (2R)-enantiomer, and operates under mild, environmentally benign conditions.
Lipases are another class of enzymes utilized in the kinetic resolution of racemic alcohols through enantioselective acylation. unipd.it This process can be combined with a catalyst for the racemization of the unreacted alcohol in a dynamic kinetic resolution, theoretically allowing for the quantitative conversion to a single enantiomer of the acylated product. unipd.it
| Biocatalyst | Substrate | Product | Enantioselectivity/Diastereoselectivity | Yield |
| Rhizopus arrhizus | 1-Phenyl-2-butanone | (2R)-1-Phenylbutan-2-ol | High (favoring 2R-isomer) | ~79.8% |
| Lactobacillus sp. ADH | 1-Phenyl-1-butanone | (R)-(+)-1-Phenyl-1-butanol | 98% ee | 85% |
This table showcases the effectiveness of biocatalysts in the enantioselective synthesis of phenylbutanols.
Multicomponent Reactions for Complex Phenylbutanol Scaffolds, including Diamino Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying procedures. tcichemicals.com These reactions are particularly valuable for constructing complex molecular scaffolds, such as those found in diamino derivatives of phenylbutanol.
A notable example is the synthesis of anti-1,3-diamino-4-phenylbutan-2-ol building blocks. A two-step protocol starting from N,N-dibenzyl-L-phenylalaninal has been developed. nih.govunica.it The first step is a fully stereoselective three-component masked acyl cyanide (MAC) oxyhomologation reaction involving different amines. nih.govunica.it This is followed by a one-pot deprotection/reduction step using trimethylsilyl (B98337) chloride and lithium aluminium hydride. nih.gov
The synthesis of vicinal diamines is another area where MCRs have been successfully applied. A Rh-catalyzed diastereoselective three-component reaction of diazo compounds with diarylmethanimines and ketimines provides access to vicinal diamine derivatives with high yields and excellent diastereoselectivities. rsc.org Furthermore, metal-free approaches for the azidoimination of alkenes using TMSN₃ and ketimines offer a regioselective route to unsymmetrical vicinal diamines. organic-chemistry.org
Strategic Route Design and Optimization for this compound
The efficient synthesis of this compound relies on strategic route design and the optimization of reaction conditions. This section highlights the application of Grignard reagents in this context.
Advanced Grignard Reagent Applications in Phenylbutanol Synthesis
Grignard reactions are a cornerstone of C-C bond formation in organic synthesis and are frequently employed in the preparation of alcohols. The synthesis of this compound can be achieved by reacting a phenyl Grignard reagent (phenylmagnesium bromide) with propylene (B89431) oxide.
For the synthesis of a structural analog, 2-methyl-4-phenylbutan-2-ol, a Grignard reaction between benzylmagnesium halide and isobutylene (B52900) oxide is utilized. smolecule.com This reaction is often catalyzed by a copper(I) compound to facilitate the epoxide ring-opening. smolecule.com The reaction conditions, such as the choice of solvent (e.g., tetrahydrofuran, diethyl ether) and temperature control (typically between -20 °C and +10 °C), are crucial for optimizing the yield and selectivity.
Another Grignard-based approach involves the reaction of an appropriate Grignard reagent with an aldehyde or ketone. askfilo.com For example, 1-phenylpropan-2-ol can be synthesized by reacting a phenyl Grignard reagent with propanal. brainly.com This highlights the versatility of Grignard reagents in accessing a variety of phenylbutanol derivatives by carefully selecting the carbonyl compound and the Grignard reagent.
| Grignard Reagent | Electrophile | Product |
| Phenylmagnesium bromide | Propylene oxide | This compound |
| Benzylmagnesium halide | Isobutylene oxide | 2-Methyl-4-phenylbutan-2-ol |
| Phenylmagnesium bromide | Propanal | 1-Phenylpropan-2-ol |
This table illustrates the versatility of Grignard reactions in the synthesis of this compound and its analogs.
Chemoselective Reduction of Carbonyl Precursors to this compound
The primary and most direct route to this compound is through the reduction of its corresponding carbonyl precursor, 1-phenylbutan-2-one (B47396). The challenge and sophistication in this approach lie in achieving high chemoselectivity and, particularly, enantioselectivity, to produce specific stereoisomers of the alcohol.
A common laboratory method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH4) to reduce 1-phenylbutan-2-one . However, for producing enantiomerically enriched products, more advanced methods are employed.
Biocatalytic Reduction: A highly effective and environmentally benign method for producing enantiomerically pure this compound is through biocatalytic reduction. The microbiological reduction of 1-phenyl-2-butanone using the fungus Rhizopus arrhizus has been established as a robust method for preparing (2R)-1-phenylbutan-2-ol. This enzymatic process is conducted in an ethanol-water medium at ambient temperatures (24–25 °C). The reaction is highly enantioselective, yielding the (2R)-enantiomer with a reported yield of approximately 79.8% after a reaction time of several days . The mild conditions and high stereospecificity make this an attractive method for synthesizing chiral alcohols.
Catalytic Transfer Hydrogenation: Asymmetric transfer hydrogenation (ATH) represents a powerful tool for the enantioselective reduction of ketones. While specific data on the ATH of 1-phenylbutan-2-one is limited in the provided sources, the methodology has been successfully applied to structurally related ketones. For instance, the asymmetric transfer hydrogenation of γ-dimethylaminobutyrophenone using a formic acid/triethylamine mixture as the hydrogen source and a RuCl(R,R)-TsDPEN complex as the catalyst yields the corresponding (S)-4-dimethylamino-1-phenylbutanol with an excellent enantiomeric excess (ee) of over 97%, although the conversion rate may be moderate (51%) ptfarm.pl. This highlights the potential of sophisticated ruthenium catalysts in achieving high enantioselectivity in the reduction of phenylalkyl ketones.
Chemoselective Hydride Reduction: Modified borohydride (B1222165) reagents offer another avenue for the chemoselective reduction of ketones. Systems like zinc borohydride [Zn(BH4)2] on charcoal have been shown to be effective for the reduction of a wide range of aliphatic and aromatic ketones to their corresponding secondary alcohols scielo.org.mx. For example, the related isomer 4-phenylbutan-2-one is reduced to 4-phenylbutan-2-ol in 30 minutes with an 84% yield using a Zn(BH4)2/Charcoal system in THF scielo.org.mx. The selectivity of these reagents can be tuned, for instance, to reduce aldehydes preferentially over ketones scielo.org.mx.
| Method | Precursor | Reagent/Catalyst | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Biocatalytic Reduction | 1-Phenyl-2-butanone | Rhizopus arrhizus | (2R)-1-Phenylbutan-2-ol | Highly enantioselective; Yield ~79.8%; Environmentally friendly. | |
| Chemical Reduction | 1-Phenylbutan-2-one | Lithium aluminum hydride (LiAlH4) | This compound | Standard, effective method for racemic synthesis. | |
| Asymmetric Transfer Hydrogenation (Analog) | γ-Dimethylaminobutyrophenone | RuCl(R,R)-TsDPEN | (S)-4-Dimethylamino-1-phenylbutanol | High enantioselectivity (>97% ee); Demonstrates catalyst potential. | ptfarm.pl |
| Modified Hydride Reduction (Isomer) | 4-Phenylbutan-2-one | Zn(BH4)2 / Charcoal | 4-Phenylbutan-2-ol | High yield (84%) and short reaction time (30 min). | scielo.org.mx |
Synthesis of Specific Isomers and Analogs of this compound
The synthesis of isomers and analogs of this compound is crucial for structure-activity relationship studies and for accessing a diverse range of chemical entities. Methodologies include catalytic hydrogenation of unsaturated systems, organometallic additions, and multi-step sequences for complex derivatives.
Synthesis of the Isomer 4-Phenylbutan-2-ol: A common precursor for the isomer 4-phenylbutan-2-ol is benzylideneacetone (B49655) (4-phenylbut-3-en-2-one). The catalytic hydrogenation of this α,β-unsaturated ketone can lead to several products depending on the catalyst and reaction conditions. The reaction can be steered to selectively reduce the C=C double bond to form 4-phenylbutan-2-one, or to reduce the C=O bond to yield the allylic alcohol 4-phenylbut-3-en-2-ol. Complete reduction of both functional groups affords 4-phenylbutan-2-ol rsc.org. For example, transfer hydrogenation using certain ruthenium catalysts can result in a mixture of these products rsc.org. Asymmetric reduction of the intermediate ketone, 4-phenylbutan-2-one, using a XylBINAP/(S,S)-DPEN-modified Ruthenium catalyst has been shown to produce the chiral alcohol with a moderate enantiomeric excess of 51% rsc.org.
Synthesis via Grignard Reaction: Grignard reactions provide a versatile route to various analogs. The reaction of an organomagnesium halide with an epoxide is a classic method for carbon-carbon bond formation and alcohol synthesis. For instance, the reaction of benzylmagnesium bromide with propylene oxide is a direct pathway to this compound acs.orgmcgill.ca. Similarly, analogs can be synthesized by varying the Grignard reagent and the epoxide or carbonyl compound. The reaction between phenylmagnesium bromide and 2-butanone (B6335102) yields the tertiary alcohol analog, 2-methyl-1-phenylbutan-2-ol (B1584244) .
Synthesis of Complex Analogs and Derivatives: Highly functionalized analogs of this compound are often key structural motifs in medicinally important molecules. For example, derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol are core components of HIV protease inhibitors like Darunavir unica.itnih.govnih.gov. The synthesis of these complex molecules requires multi-step, stereocontrolled sequences. A reported protocol transforms N,N-dibenzyl-L-phenylalaninal into the target diamino alcohol derivatives in two main steps: a highly stereoselective three-component masked acyl cyanide (MAC) oxyhomologation, followed by a hydride deprotection/reduction step using lithium aluminum hydride and trimethylsilyl chloride unica.itnih.govnih.gov. This approach provides a rapid and fully diastereoselective route to these valuable building blocks unica.it.
| Target Compound (Isomer/Analog) | Synthetic Method | Key Precursors | Significance | Reference |
|---|---|---|---|---|
| 4-Phenylbutan-2-ol | Catalytic Hydrogenation | Benzylideneacetone, 4-Phenylbutan-2-one | Common isomer; synthesis demonstrates selectivity challenges. | rsc.orgrsc.org |
| 2-Methyl-1-phenylbutan-2-ol | Grignard Reaction | Phenylmagnesium bromide, 2-Butanone | Tertiary alcohol analog. | |
| anti-(2R,3S)-1,3-Diamino-4-phenylbutan-2-ol Derivatives | Multi-step Stereoselective Synthesis | N,N-Dibenzyl-L-phenylalaninal, various amines | Core of HIV protease inhibitors (e.g., Darunavir). | unica.itnih.govnih.gov |
| This compound | Grignard Reaction | Benzylmagnesium bromide, Propylene oxide | Direct synthesis of the target molecule. | acs.orgmcgill.ca |
Advanced Stereochemical Investigations of 1 Phenylbutan 2 Ol
Chiral Discrimination and Analysis Techniques for Enantiopure 1-Phenylbutan-2-ol (B45080)
The separation and analysis of the enantiomers of this compound are essential for both preparative and analytical purposes. Various techniques have been developed for the chiral discrimination of this compound.
Chiral Chromatography is a cornerstone technique for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are widely employed. The principle relies on the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times. Polysaccharide-based CSPs have shown excellent enantioseparation for related compounds. oup.com
Enzymatic Methods offer a high degree of enantioselectivity. Lipases, for example, can catalyze the enantioselective acylation or hydrolysis of racemic this compound or its derivatives. unipd.itresearchgate.netscispace.com In a kinetic resolution process, one enantiomer reacts preferentially, leaving the other enantiomer unreacted and thus allowing for their separation. unipd.it For instance, lipase (B570770) from Candida antarctica has been used for the enantioselective hydrolysis of diesters derived from racemic alcohols, yielding optically pure enantiomers. scispace.com
NMR Spectroscopy with Chiral Solvating Agents (CSAs) is another powerful analytical tool. In the presence of a CSA, the enantiomers of this compound form transient diastereomeric complexes that exhibit distinct NMR signals, allowing for the determination of enantiomeric purity. acs.org This method can be particularly useful when chromatographic separation is challenging. acs.org
The following table summarizes some of the key techniques used for the chiral discrimination of this compound:
| Technique | Principle | Application |
|---|---|---|
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers. |
| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme (e.g., lipase). | Preparation of enantiomerically enriched or pure compounds. unipd.itscispace.com |
| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes with distinct NMR spectra. | Determination of enantiomeric purity. acs.org |
Impact of Stereochemistry on Chemical Reactivity and Selectivity in Phenylbutanol Transformations
The stereochemistry of this compound has a profound impact on its chemical reactivity and the stereochemical outcome of its transformations. The spatial arrangement of the phenyl and hydroxyl groups influences the accessibility of the reactive sites and the stability of transition states.
In oxidation reactions , the conversion of this compound to 1-phenyl-2-butanone is a common transformation. The rate of oxidation can be influenced by the stereochemistry of the starting alcohol, although the chiral center is destroyed in the process.
During nucleophilic substitution reactions , where the hydroxyl group is replaced, the stereochemistry at the chiral center can dictate the stereochemical outcome of the product. For example, a reaction proceeding through an SN2 mechanism will result in an inversion of configuration at the chiral center. slideshare.net
In elimination reactions , such as the acid-catalyzed dehydration of this compound, the stereochemistry of the starting material can influence the ratio of the resulting alkene isomers (E/Z isomers). stackexchange.com The conformation of the molecule leading to the transition state plays a critical role in determining the major product. stackexchange.com
Enzymatic transformations are highly sensitive to the stereochemistry of the substrate. For example, in the lipase-catalyzed acylation of racemic this compound, one enantiomer will typically react much faster than the other, demonstrating high enantioselectivity. unipd.it This difference in reactivity is due to the specific fit of one enantiomer into the active site of the enzyme.
The following table provides examples of how stereochemistry affects different types of reactions involving this compound:
| Reaction Type | Effect of Stereochemistry | Example |
|---|---|---|
| Oxidation | Can influence reaction rate. | Oxidation to 1-phenyl-2-butanone. |
| Nucleophilic Substitution | Determines the stereochemistry of the product (inversion or retention). ucalgary.ca | Reaction with thionyl chloride to form 2-chloro-1-phenylbutane. |
| Elimination | Influences the formation of E/Z alkene isomers. stackexchange.com | Dehydration to form 1-phenyl-1-butene. |
| Enzymatic Acylation | Leads to high enantioselectivity, with one enantiomer reacting preferentially. | Lipase-catalyzed kinetic resolution. unipd.it |
Mechanistic Organic Chemistry of 1 Phenylbutan 2 Ol Transformations
Detailed Studies of Oxidation Reactions of 1-Phenylbutan-2-ol (B45080)
The oxidation of this compound yields 1-phenyl-2-butanone. This transformation can be achieved using various oxidizing agents, such as chromium trioxide (CrO3) or potassium permanganate (B83412) (KMnO4). The reaction mechanism typically involves the formation of a chromate (B82759) ester intermediate when using chromium-based reagents. The presence of a hydrogen atom on the carbon bearing the hydroxyl group is crucial for the oxidation to proceed.
Mechanistic studies have revealed that the rate-determining step is often the abstraction of the α-hydrogen. rsc.org For instance, in oxidations catalyzed by manganese complexes, it has been shown that hydrogen atom abstraction from the α-C-H bond of the alcohol is the rate-determining step. rsc.org The reaction proceeds via a two-electron process involving an electrophilic high-valent manganese-oxo species. rsc.org
Furthermore, metal-free oxidation methods have also been developed. One such method employs dimethyl sulfoxide (B87167) (DMSO) activated by tosyl chloride, which provides a mild and efficient way to oxidize secondary alcohols like this compound to the corresponding ketone, 1-phenyl-2-butanone. lookchem.com
The table below summarizes common oxidizing agents used for the conversion of this compound to 1-phenyl-2-butanone.
| Oxidizing Agent | Product | Reference |
| Chromium Trioxide (CrO3) | 1-Phenyl-2-butanone | |
| Potassium Permanganate (KMnO4) | 1-Phenyl-2-butanone | |
| Dimethyl Sulfoxide (DMSO)/Tosyl Chloride | 1-Phenyl-2-butanone | lookchem.com |
| Manganese Complexes/H2O2 | 1-Phenyl-2-butanone | rsc.org |
Investigations into Reduction Pathways and Selectivity Profiles
The reduction of the corresponding ketone, 1-phenyl-2-butanone, is a common method to synthesize this compound. This reduction can be achieved using various reducing agents, and the choice of reagent can influence the stereoselectivity of the reaction, leading to different enantiomers of the alcohol.
Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). The mechanism of these reductions involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ketone. The stereochemical outcome is determined by the direction of the hydride attack, which can be influenced by the steric environment around the carbonyl group.
Enzymatic reductions offer a high degree of stereoselectivity. For example, the bioreduction of 1-phenyl-2-butanone using the fungus Rhizopus arrhizus has been shown to produce (2R)-1-phenylbutan-2-ol with high enantioselectivity. Similarly, mutants of Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) can be used for the stereoselective reduction of 1-phenyl-2-butanone to the (S)-configured alcohol. lookchem.com
A summary of different reduction methods for 1-phenyl-2-butanone is presented in the table below.
| Reducing Agent/Method | Product | Selectivity | Reference |
| Lithium Aluminum Hydride (LiAlH4) | This compound | Racemic or diastereomeric mixture | |
| Sodium Borohydride (NaBH4) | This compound | Racemic or diastereomeric mixture | |
| Rhizopus arrhizus | (2R)-1-Phenylbutan-2-ol | High enantioselectivity | |
| W110V TeSADH | (S)-1-Phenylbutan-2-ol | High enantioselectivity | lookchem.com |
Mechanistic Analysis of Substitution Reactions at the Hydroxyl Group of this compound
The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. The mechanism of these reactions depends on the reaction conditions and the nature of the alcohol (secondary in this case). msu.edu
In the presence of strong acids like HCl or HBr, the hydroxyl group is first protonated to form a good leaving group, water. msu.edudocbrown.info For a secondary alcohol like this compound, the subsequent substitution can proceed through either an SN1 or SN2 mechanism. msu.edudocbrown.info
SN1 Mechanism: This pathway involves the departure of the water molecule to form a secondary carbocation intermediate. A nucleophile then attacks this carbocation. This mechanism is favored by conditions that stabilize the carbocation. docbrown.infochemguide.co.uk
SN2 Mechanism: This pathway involves a backside attack by the nucleophile on the carbon atom bearing the protonated hydroxyl group, leading to inversion of configuration. docbrown.infochemguide.co.uk
The choice between SN1 and SN2 pathways for secondary alcohols is often a point of competition and can be influenced by the solvent and the nucleophile's strength. docbrown.info Reagents like thionyl chloride (SOCl2) can also be used to convert the alcohol to the corresponding alkyl chloride.
| Reagent | Product | Mechanism | Reference |
| Concentrated HCl | 2-Chloro-1-phenylbutane | SN1/SN2 | docbrown.info |
| Concentrated HBr | 2-Bromo-1-phenylbutane | SN1/SN2 | docbrown.info |
| Thionyl Chloride (SOCl2) | 2-Chloro-1-phenylbutane | - |
Dehydration Reaction Mechanisms, Regioselectivity, and Thermodynamic Control
The acid-catalyzed dehydration of this compound results in the formation of alkenes through the elimination of a water molecule. libretexts.orglibretexts.org As a secondary alcohol, the dehydration of this compound typically proceeds through an E1 mechanism. libretexts.orglibretexts.org
The mechanism involves the following steps:
Protonation of the hydroxyl group by the acid catalyst to form an alkyloxonium ion. libretexts.orglibretexts.org
Loss of a water molecule to form a secondary carbocation intermediate. libretexts.orglibretexts.org
Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form a double bond. libretexts.orglibretexts.org
Regioselectivity: The removal of a proton can occur from either C1 or C3, leading to two possible alkene products: 1-phenyl-1-butene and 1-phenyl-2-butene. According to Zaitsev's rule, the major product is typically the more substituted (and therefore more stable) alkene. organicchemistrytutor.com In this case, 1-phenyl-1-butene, where the double bond is conjugated with the phenyl ring, is expected to be the thermodynamically favored product.
Thermodynamic vs. Kinetic Control: The product distribution can be influenced by the reaction conditions. libretexts.orglibretexts.org
Thermodynamic Control: At higher temperatures, the reaction is reversible, and the product distribution reflects the relative stabilities of the products. The more stable, conjugated alkene (1-phenyl-1-butene) will be the major product. libretexts.orglibretexts.orgyoutube.com
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product that is formed faster (the kinetic product) will predominate. libretexts.orglibretexts.orgyoutube.com
| Product | Stability | Control |
| 1-Phenyl-1-butene | More stable (conjugated) | Thermodynamic Product |
| 1-Phenyl-2-butene | Less stable | Kinetic Product |
Exploration of Rearrangement and Fragmentation Pathways involving this compound
The carbocation intermediate formed during reactions like dehydration or SN1 substitution of this compound can undergo rearrangements to form a more stable carbocation. msu.edulibretexts.org A 1,2-hydride shift from the C1 position to the C2 carbocation would result in a benzylic carbocation, which is stabilized by resonance with the phenyl ring. This rearranged carbocation would then lead to different products.
For example, in the dehydration reaction, the formation of the benzylic carbocation could lead to the formation of 2-phenyl-2-butene (B127639) and 2-phenyl-1-butene.
Fragmentation reactions are also possible under certain conditions. For instance, electrochemical studies have shown that 2-arylalcohols can undergo anodic oxidation to form an aromatic radical cation, which can then fragment. cardiff.ac.uk In the case of a related compound, subjecting an enantioenriched alcohol to electrochemical conditions led to a racemic product, confirming the involvement of a planar benzylic carbocation intermediate. cardiff.ac.uk
N-Alkylation Mechanisms Utilizing this compound Scaffolds
This compound can be used as an alkylating agent for amines in a process known as N-alkylation or reductive amination. This transformation typically proceeds through a "borrowing hydrogen" mechanism, often catalyzed by transition metal complexes, such as those of ruthenium or iridium. organic-chemistry.orgrsc.org
The general mechanism involves the following steps:
Dehydrogenation: The catalyst temporarily removes hydrogen from the alcohol, oxidizing it to the corresponding ketone, 1-phenyl-2-butanone. organic-chemistry.org
Condensation: The in-situ generated ketone reacts with the amine to form an imine or enamine intermediate. libretexts.org
Hydrogenation: The catalyst then transfers the "borrowed" hydrogen to the imine/enamine, reducing it to the final N-alkylated amine. organic-chemistry.orgrsc.org
This method is an atom-economical way to form C-N bonds, as the only byproduct is water. It avoids the use of stoichiometric organometallic reagents or alkyl halides. organic-chemistry.org
| Catalyst Type | Mechanism | Key Intermediates | Reference |
| Ruthenium(II) complexes | Borrowing Hydrogen | Ketone, Imine | organic-chemistry.org |
| Iridium(I) complexes | Borrowing Hydrogen | Ketone, Imine | rsc.org |
State of the Art Analytical and Spectroscopic Characterization of 1 Phenylbutan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1-phenylbutan-2-ol (B45080), providing unambiguous information about the carbon-hydrogen framework.
¹H (proton) and ¹³C NMR are fundamental for the initial structural verification of this compound. In ¹H NMR, the chemical shift, integration, and multiplicity of each signal correspond to a specific proton's chemical environment, the number of protons, and the number of neighboring protons, respectively. For this compound, the spectrum typically displays distinct signals for the aromatic protons of the phenyl group, the methine proton attached to the hydroxyl-bearing carbon, the benzylic methylene (B1212753) protons, and the terminal methyl protons of the ethyl group.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for the clear differentiation between the aromatic carbons, the carbinol carbon (C-OH), and the aliphatic carbons of the butyl chain. wiley-vch.de Detailed spectral data, consistent with published literature, are presented below. wiley-vch.deni.ac.rsresearchgate.net
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.35 - 7.15 | m |
| CH(OH) | 3.75 - 3.65 | m |
| CH₂-Ph | 2.85 (dd), 2.65 (dd) | m |
| CH₂-CH₃ | 1.60 - 1.40 | m |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C (quaternary) | 139.0 |
| Phenyl CH | 129.5, 128.5, 126.2 |
| C-OH | 74.0 |
| CH₂-Ph | 41.5 |
| CH₂-CH₃ | 30.0 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 'dd' denotes doublet of doublets, and 't' denotes triplet.
For more complex molecules or to confirm assignments, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is a homonuclear experiment that maps coupling relationships between protons, typically over two to three bonds. libretexts.org In a ¹H-¹H COSY spectrum of this compound, cross-peaks would definitively establish the connectivity of the aliphatic chain by showing correlations between the proton on C2 (the carbinol proton) and the protons on both C1 (the benzylic methylene) and C3 (the ethyl methylene). libretexts.org
Heteronuclear 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). researchgate.net These experiments provide unequivocal confirmation of the complete molecular structure by linking the proton and carbon frameworks together.
Mass Spectrometry (MS) in Molecular Characterization and Impurity Profiling
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for identifying potential impurities by analyzing its fragmentation pattern.
Gas chromatography-mass spectrometry (GC-MS) is the premier method for analyzing volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the parent ion and its fragments. ni.ac.rsresearchgate.net This technique is highly effective for assessing the purity of this compound and identifying any volatile byproducts from a chemical synthesis.
When dealing with complex matrices or non-volatile impurities, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. nih.gov LC separates compounds in the liquid phase, often using a reverse-phase column, before they are introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source. nih.gov This approach is particularly valuable for monitoring the progress of a reaction, characterizing less volatile byproducts, or analyzing the compound in biological or environmental samples.
Chromatographic Separation Science for this compound
Chromatography is indispensable not only for analysis but also for the purification of this compound and the separation of its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative-scale separations.
A critical application of HPLC in the study of this compound is chiral separation. Since this compound is a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers ((R)- and (S)-1-phenylbutan-2-ol). These enantiomers can be separated and quantified using an HPLC system equipped with a chiral stationary phase. For example, research has demonstrated that the enantiomeric excess (% ee) of this compound can be determined with high accuracy using a chiral column (e.g., OD-H) with a mobile phase consisting of a mixture like n-hexane and isopropanol. wiley-vch.de This is vital in stereoselective synthesis, where the goal is to produce one enantiomer in high purity. biosynth.com
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as the definitive method for resolving the enantiomers of this compound and quantifying the enantiomeric excess (ee) of a non-racemic sample. uma.es The technique relies on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times and thus, separation.
The determination of enantiomeric excess is a critical measurement of the purity of a chiral substance. unacademy.com It is calculated by comparing the relative amounts of each enantiomer in a mixture. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly employed for the separation of phenyl alcohols. researchgate.net For this compound and its derivatives, columns like Chiralpak AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), have proven effective. wiley-vch.de The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol, is crucial for optimizing selectivity and resolution. wiley-vch.deresearchgate.net Detection is often achieved using a UV detector, as the phenyl group in the molecule provides strong chromophoric activity.
Detailed research findings for the chiral separation of a closely related derivative are presented below, illustrating typical analytical conditions.
Table 1: Chiral HPLC Conditions for this compound Derivative Analysis| Parameter | Condition/Value |
|---|---|
| Instrument | Agilent Series 1100 HPLC or equivalent escholarship.org |
| Chiral Stationary Phase (Column) | Chiralpak AD-H wiley-vch.de |
| Mobile Phase | Hexane:Isopropanol (90:10) wiley-vch.de |
| Flow Rate | 1 mL/min wiley-vch.de |
| Detection | UV (e.g., 254 nm) |
| Retention Time (t_r) - Minor Enantiomer (R) | 11.6 min wiley-vch.de |
| Retention Time (t_r) - Major Enantiomer (S) | 14.6 min wiley-vch.de |
Gas Chromatography (GC) for Purity and Isomer Distribution Analysis
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is an indispensable tool for assessing the chemical purity of this compound and identifying any isomeric impurities or residual starting materials from its synthesis. nih.gov In GC, the sample is vaporized and travels through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase.
This technique is highly effective for verifying the absence of the ketone precursor, 1-phenyl-2-butanone, or other byproducts. nist.gov The mass spectrometer fragments the eluted compounds and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" that confirms the molecular weight (150.22 g/mol ) and structural components of this compound. spectrabase.comnist.gov This dual detection system ensures both qualitative and quantitative analysis of the sample's purity.
Table 2: GC and GC-MS Analysis for this compound Characterization| Analytical Technique | Application | Key Findings |
|---|---|---|
| Gas Chromatography (GC) | Purity assessment, detection of volatile impurities. nist.govgoogle.com | Provides retention time data for the main component and allows for quantification of purity by peak area integration. ni.ac.rs |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural confirmation and impurity identification. nih.gov | Confirms the molecular weight (150.22 g/mol) and provides a fragmentation pattern consistent with the structure of this compound. spectrabase.comnist.gov It can differentiate the target compound from residual reactants like 1-phenyl-2-butanone. nist.gov |
Flash Chromatography and Preparative Separations
Following a chemical synthesis, this compound is typically isolated from the crude reaction mixture using preparative purification techniques. Flash column chromatography is the most common method for this purpose due to its efficiency and scalability. caltech.eduwiley-vch.de This technique involves forcing the crude material through a column packed with a solid stationary phase, most commonly silica (B1680970) gel, using pressurized gas. rsc.org
The separation is based on the differential partitioning of the components between the stationary phase and a liquid mobile phase (eluent). For a moderately polar compound like this compound, a solvent system consisting of a non-polar solvent (e.g., hexane, pentane, or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is used. d-nb.inforsc.orgunica.it By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity, allowing for the isolation of pure this compound.
Table 3: Typical Flash Chromatography Systems for Purifying Phenyl Alcohols| Stationary Phase | Mobile Phase (Eluent System) | Typical Application |
|---|---|---|
| Silica Gel | Hexane / Diethyl Ether wiley-vch.de | Purification of nitro-analogs of this compound. wiley-vch.de |
| Silica Gel | Pentane / Ethyl Acetate d-nb.infounica.it | Isolation of related amino alcohol derivatives. d-nb.infounica.it |
| Silica Gel | Petroleum Ether / Ethyl Acetate rsc.org | Commonly used for the purification of a wide range of synthetic intermediates, including propargylic alcohols. rsc.org |
Advanced Spectroscopic Techniques and Their Application (e.g., UV-Vis, IR)
Spectroscopic techniques provide critical information about the molecular structure and functional groups present in this compound. Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental methods used for its characterization.
Infrared (IR) Spectroscopy: The IR spectrum of this compound provides direct evidence of its key functional groups. The most prominent feature is a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. nist.gov Other significant peaks include C-H stretching vibrations from the aromatic ring and the aliphatic chain, as well as C=C stretching absorptions from the phenyl group around 1600-1450 cm⁻¹. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is primarily dictated by the electronic transitions within the phenyl group. Aromatic compounds typically exhibit two main absorption bands. For this compound, an intense absorption is expected around 200-220 nm (the E2-band) and a weaker, fine-structured absorption occurs around 250-270 nm (the B-band). pearson.com These absorptions are due to π → π* transitions within the benzene (B151609) ring. The presence of these characteristic peaks confirms the integrity of the aromatic portion of the molecule.
Table 4: Spectroscopic Data for this compound| Spectroscopic Technique | Absorption Region (Wavenumber/Wavelength) | Assignment |
|---|---|---|
| Infrared (IR) | ~3365 cm⁻¹ (broad) | O-H stretch (alcohol) nist.gov |
| ~3087, 3064, 3029 cm⁻¹ | Aromatic C-H stretch nist.gov | |
| ~2965, 2933, 2876 cm⁻¹ | Aliphatic C-H stretch nist.gov | |
| UV-Vis | ~220 nm | π → π* transition (E2-band of phenyl group) pearson.com |
| ~258-265 nm | π → π* transition (B-band of phenyl group) pearson.com |
Mentioned Compounds
Computational Chemistry and Theoretical Studies of 1 Phenylbutan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the energies of various molecular states, which are crucial for predicting reactivity.
Density Functional Theory (DFT) in Reaction Mechanism Prediction
Density Functional Theory (DFT) has become a standard tool in computational chemistry for elucidating reaction mechanisms. mdpi.compku.edu.cn This approach is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com For a molecule like 1-phenylbutan-2-ol (B45080), DFT can be used to map out the potential energy surface of a chemical reaction, such as its oxidation to 1-phenyl-2-butanone or its dehydration.
By calculating the energies of reactants, products, and, most importantly, transition states, DFT allows for the prediction of activation energies and reaction rates. researchgate.net This helps in determining the most probable pathway a reaction will follow. For instance, a theoretical study would involve optimizing the geometries of all species along a proposed reaction coordinate and calculating their relative energies. While specific DFT studies detailing reaction mechanisms for this compound are not prominent in the surveyed literature, the methodology is widely applied to similar alcohols. Such a study would typically generate data comparing different possible pathways.
Table 1: Illustrative Data from a Hypothetical DFT Study on the Dehydration of this compound This table is a conceptual illustration of the type of data generated in a DFT study and is not based on published results for this specific reaction.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |
| This compound (Reactant) | B3LYP/6-31G(d) | 0.0 | C-O bond: 1.43 Å |
| Transition State (E2-like) | B3LYP/6-31G(d) | +35.2 | Breaking C-O bond: 2.10 Å, Forming C=C bond: 1.85 Å |
| (E)-1-Phenyl-1-butene (Product) | B3LYP/6-31G(d) | -5.4 | C=C bond: 1.34 Å |
| (Z)-1-Phenyl-1-butene (Product) | B3LYP/6-31G(d) | -4.1 | C=C bond: 1.34 Å |
Conformational Analysis via Computational Methods
Due to the presence of rotatable single bonds, this compound can exist in various spatial arrangements known as conformations. Computational methods are essential for identifying the most stable, low-energy conformers and understanding the energy barriers between them, as this can influence the molecule's physical properties and reactivity. chemrxiv.orgnih.gov
Methods like molecular mechanics or DFT are used to perform a conformational search by systematically rotating bonds and calculating the energy of each resulting structure. researchgate.net While direct computational studies on the conformational landscape of this compound are limited, research on its structural isomer, 4-phenyl-2-butanol, provides valuable insights through molecular dynamics (MD) simulations. nih.gov MD simulations model the movement of atoms over time, allowing for the exploration of conformational space. nih.gov For phenyl derivatives of butanol, these studies show that the presence of the bulky phenyl group significantly influences the flexibility of the molecule and its ability to form intermolecular hydrogen bonds. nih.gov
Molecular Modeling for Understanding Intermolecular Interactions and Reaction Pathways
Molecular modeling encompasses a range of computational techniques used to simulate and understand molecular behavior. nih.gov For this compound, modeling is particularly useful for studying how molecules interact with each other in the liquid phase and how these interactions might influence reaction pathways.
A study combining experimental X-ray scattering with molecular dynamics (MD) simulations on phenyl derivatives of butanol isomers, including the related 4-phenyl-2-butanol, has shed light on their supramolecular structure. nih.gov The simulations revealed that the presence of the phenyl group disrupts the extensive hydrogen-bonding networks typically found in pure alcohols. nih.gov The phenyl moiety decreases the number and size of hydrogen-bonded clusters and introduces competing π-π stacking interactions between the aromatic rings of neighboring molecules. nih.gov These findings are crucial for understanding reaction kinetics in solution, where solvent-solute and solute-solute interactions can stabilize or destabilize reactants and transition states.
Table 2: Key Intermolecular Interactions in Phenylbutanol Isomers Investigated via Molecular Dynamics Data adapted from a study on butanol isomers and their phenyl derivatives, including 4-phenyl-2-butanol. nih.gov
| Interaction Type | Description | Implication for this compound (by analogy) |
| Hydrogen Bonding (O-H···O) | The primary interaction in alcohols, forming clusters or chains. | The presence of the phenyl group is predicted to reduce the extent of hydrogen bonding compared to butanol. |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | This competing interaction can influence molecular organization and reduce the prevalence of hydrogen bonding. |
| van der Waals Forces | General intermolecular forces arising from temporary fluctuations in electron density. | Contribute to the overall packing and bulk properties of the liquid. |
Prediction of Spectroscopic Properties and Chromatographic Behavior
Computational methods can predict various analytical properties of molecules, aiding in their identification and characterization.
Spectroscopic Properties: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of DFT. nih.govnih.govresearchgate.net By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict ¹H and ¹³C chemical shifts with high accuracy. d-nb.infomdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for this purpose. nih.gov These calculations, when benchmarked against experimental data, can help assign complex spectra, distinguish between isomers, and confirm molecular structures. mdpi.com While specific predictions for this compound are not published, the methodology is robust and widely applicable.
Table 3: Conceptual Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table illustrates the typical output and accuracy of DFT-based NMR prediction and is not actual data for this compound.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (e.g., B3LYP/def2-SVP) | Deviation (ppm) |
| C1 (CH₂) | 42.5 | 43.1 | +0.6 |
| C2 (CH-OH) | 72.0 | 71.5 | -0.5 |
| C3 (CH₂) | 29.8 | 30.2 | +0.4 |
| C4 (CH₃) | 10.1 | 10.5 | +0.4 |
| C-ipso | 142.1 | 141.8 | -0.3 |
Chromatographic Behavior: Quantitative Structure-Retention Relationship (QSRR) models are computational tools used to predict the retention time of compounds in chromatographic separations. rpi.edunih.gov These models establish a statistical correlation between a molecule's retention behavior and its calculated physicochemical properties, known as molecular descriptors. nih.govnih.gov For this compound, a QSRR model could predict its gas chromatography retention index based on descriptors such as its boiling point, molecular weight, polarity, and various topological and quantum-chemical parameters. dntb.gov.ua Developing such a model involves calculating a wide range of descriptors for a set of related compounds and using statistical methods like multiple linear regression to build a predictive equation. nih.gov
Table 4: Common Molecular Descriptors Used in QSRR Modeling for this compound
| Descriptor Class | Example Descriptors | Relevance to Chromatography |
| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds | Relates to molecular size and volatility. |
| Topological | Wiener Index, Balaban Index | Encodes information about molecular branching and shape. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity, Polar Surface Area | Describes hydrophobicity and polarity, key factors in retention. |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Provides detailed information on the electronic structure and intermolecular interaction potential. |
Applications of 1 Phenylbutan 2 Ol in Complex Molecule Synthesis and Chemical Innovation
1-Phenylbutan-2-ol (B45080) as a Chiral Building Block in Medicinal Chemistry
The enantiopure forms of this compound are particularly sought after in medicinal chemistry, where stereochemistry plays a critical role in determining the biological activity and efficacy of pharmaceutical compounds.
Precursors to Therapeutically Significant Compounds
Derivatives of this compound are integral to the core structure of a variety of therapeutically important molecules. d-nb.info For instance, the (2R)-enantiomer of this compound has demonstrated potent antituberculosis activity. biosynth.com It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with protein synthesis in its tautomeric form. biosynth.com
Furthermore, the structurally related 1,3-diamino-4-phenylbutan-2-ol (DAPB) framework is a crucial component in several successful drugs. d-nb.info This includes HIV protease inhibitors like Darunavir and Saquinavir, which are vital in HIV therapy. d-nb.info The specific anti-(2R,3S) configuration of the DAPB unit is a common and important factor in these molecules. d-nb.info The synthesis of these complex drugs often relies on building blocks derived from or related to the phenylbutanol scaffold. d-nb.inforsc.org
In the realm of anticancer drug development, hydroxyethylamine (HEA) based analogs, which can be conceptually derived from phenylbutanol structures, have been investigated as inhibitors of microtubule assembly. researchgate.net One such study identified a bis(3-amino-4-phenylbutan-2-ol) derivative as a potential microtubule-targeting agent. researchgate.net
Scaffolds for Drug Discovery and Development
Research has shown that hydroxyethylamine-based analogs, which incorporate a similar structural motif, are being screened to identify potent inhibitors for various diseases, highlighting the continued relevance of this scaffold in modern drug discovery. researchgate.net
Contribution to Specialty Chemical Synthesis
Beyond pharmaceuticals, this compound and its analogs are important intermediates in the synthesis of various specialty chemicals. These are chemicals produced for specific, often high-value, applications. For instance, 3,3-Dimethyl-1-phenylbutan-2-ol, a related compound, is utilized as a raw material in organic synthesis and specialty chemical formulations. consolidated-chemical.com It also finds use in the production of high-performance polymers and coatings. consolidated-chemical.com
The ability of this compound to undergo reactions like oxidation to 1-phenyl-2-butanone and reduction to 1-phenylbutane makes it a versatile starting material for a range of other organic compounds. This chemical reactivity is fundamental to its role in producing fine chemicals.
Derivatization for Functional Materials and Advanced Reagents
The functional groups of this compound, primarily the hydroxyl group, can be chemically modified, or "derivatized," to create new molecules with specific properties for use in functional materials and as advanced reagents. Derivatization can alter the molecule's physical and chemical characteristics, such as solubility, reactivity, and electronic properties.
For example, the hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions. This allows for the incorporation of the phenylbutanol structure into larger molecular architectures, potentially leading to materials with novel optical or electronic properties. The synthesis of (R)-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol for use in material science highlights its utility in developing new materials with specific properties like conductivity or fluorescence. Furthermore, the direct intramolecular stereospecific substitution of the hydroxyl group in enantioenriched alcohols, a reaction class that includes phenylbutanol derivatives, can generate various heterocyclic compounds, which are themselves important structural motifs in materials science. diva-portal.org
Catalysis and Ligand Design involving Phenylbutanol Scaffolds
In the field of catalysis, the design of chiral ligands is crucial for achieving high selectivity in chemical reactions, particularly in asymmetric synthesis where the formation of a specific enantiomer is desired. europa.eud-nb.info The phenylbutanol scaffold can be incorporated into the structure of ligands for transition metal catalysts. acs.org
The development of chiral cyclopentadienyl (B1206354) (Cpx) ligands, for example, has been significant in asymmetric catalysis. snnu.edu.cn While not directly a phenylbutanol, the principles of incorporating chiral backbones to influence the stereochemical outcome of a reaction are relevant. The steric and electronic properties of the phenylbutanol scaffold can be fine-tuned to create ligands that effectively control the enantioselectivity of a catalytic process. acs.org The design of such ligands is a key area of research aimed at developing more efficient and selective catalysts for the synthesis of enantiomerically pure compounds. d-nb.inforsc.org
Structure Reactivity and Structure Selectivity Relationships in Phenylbutanol Chemistry
Correlation of Molecular Structure with Reaction Outcomes and Selectivity
The structure of 1-phenylbutan-2-ol (B45080), a secondary alcohol, directly dictates the types of reactions it undergoes and the products it forms. The position of the hydroxyl group on the second carbon and the phenyl group on the first carbon are key determinants of its reactivity.
Common reactions for this compound include oxidation, reduction, and elimination. In an oxidation reaction, the secondary alcohol is readily converted to its corresponding ketone, 1-phenyl-2-butanone, using oxidizing agents like chromium trioxide. The presence of the hydroxyl group on a secondary carbon makes it susceptible to oxidation, a characteristic not shared by tertiary alcohols, which are more resistant.
Elimination reactions, such as acid-catalyzed dehydration, demonstrate the crucial role of the phenyl group in determining product selectivity. During the dehydration of a similar alcohol, 3-methyl-1-phenylbutan-2-ol, a conflict arises between Zaitsev's rule, which predicts the formation of the more substituted alkene, and the electronic stabilization offered by the phenyl group. echemi.comstackexchange.com The formation of a carbocation intermediate is stabilized by conjugation with the adjacent phenyl ring (a benzylic carbocation). This stabilization often leads to the preferential formation of the alkene where the double bond is conjugated with the phenyl ring, even if it is not the most substituted alkene possible. echemi.com This highlights how the electronic effects of the molecular structure can override empirical rules to determine the reaction outcome.
Reaction Outcomes for this compound
This table summarizes typical reactions and products based on the compound's structure.
| Reaction Type | Reagent Example | Major Product | Structural Rationale |
|---|---|---|---|
| Oxidation | CrO₃ or KMnO₄ | 1-Phenyl-2-butanone | The secondary alcohol group is oxidized to a ketone. |
| Dehydration (Elimination) | H₂SO₄, heat | 1-Phenyl-1-butene | Formation of a stable, conjugated system between the new double bond and the phenyl ring is favored. echemi.comstackexchange.com |
| Substitution (of -OH) | SOCl₂ | 2-Chloro-1-phenylbutane | The hydroxyl group is converted into a good leaving group and replaced by a nucleophile. |
Influence of Substituents on Reaction Kinetics and Thermodynamics
Modifying the phenyl ring of this compound with various substituents can significantly alter the speed (kinetics) and energetic favorability (thermodynamics) of its reactions. These effects are primarily electronic and steric in nature.
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org In reactions that proceed through a carbocation intermediate, such as an E1 dehydration, the electronic nature of the substituent has a profound impact. An EDG (e.g., methoxy (B1213986), -OCH₃) on the phenyl ring helps to stabilize the positive charge of the intermediate through resonance or inductive effects. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. rsc.org Conversely, an EWG (e.g., nitro, -NO₂) destabilizes the carbocation, increasing the activation energy and slowing the reaction down. libretexts.org
Research on the reactivity of substituted benzyl (B1604629) alcohols has shown that an electron-donating methoxy group leads to maximum reactivity, while bulky groups can sterically hinder the reaction, suppressing its rate. rsc.org
Predicted Influence of Phenyl Substituents on Dehydration Rate of this compound
This table illustrates the expected kinetic effects of various substituents on the phenyl ring for a reaction proceeding via a carbocation intermediate.
| Substituent (at para-position) | Electronic Effect | Influence on Carbocation Intermediate | Predicted Effect on Reaction Rate |
|---|---|---|---|
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Strongly Stabilizing | Increases significantly rsc.org |
| -CH₃ (Methyl) | Electron-Donating | Stabilizing | Increases |
| -H (Hydrogen) | Neutral (Reference) | Neutral | Reference Rate |
| -Cl (Chloro) | Electron-Withdrawing (Inductive) / Donating (Resonance) | Slightly Destabilizing | Decreases slightly libretexts.org |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Destabilizing | Decreases significantly libretexts.org |
Chiral Recognition Mechanisms and Stereoselectivity in Reactions involving this compound
The carbon atom bearing the hydroxyl group (C2) in this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-phenylbutan-2-ol and (S)-1-phenylbutan-2-ol. This chirality is central to its interaction with other chiral entities and to the stereochemical course of its reactions.
Chiral Recognition is the process by which a chiral molecule or environment interacts differently with the two enantiomers of another chiral compound. researchgate.net This principle is fundamental in biological systems, where enzymes and receptors are themselves chiral. rsc.org For instance, the enzymatic bioreduction of 1-phenyl-2-butanone can produce (2R)-1-phenylbutan-2-ol with high enantiomeric purity because the enzyme's active site, being chiral, preferentially binds and reduces the substrate in a specific orientation. The "three-point interaction model" is a classic concept explaining this phenomenon, where a chiral selector must have at least three points of interaction with the enantiomers, with at least one of these interactions being stereochemically dependent. researchgate.net
Stereoselectivity refers to the preference for the formation of one stereoisomer over another in a chemical reaction. In reactions involving this compound, both the substrate's existing stereochemistry and the reaction mechanism can dictate the stereochemistry of the product. A classic example is the E2 elimination reaction. For an E2 reaction to occur, the hydrogen atom being removed and the leaving group must be in an anti-periplanar conformation. vaia.com Therefore, starting with a specific stereoisomer of a this compound derivative (like its tosylate) will lead to the formation of a specific alkene isomer ((E) or (Z)), because only one of the possible products can be formed via the required geometric arrangement. vaia.com
In synthesis, reaction conditions can be tuned to enhance stereoselectivity. Studies on the synthesis of the drug Bedaquiline, which involves a stereoselective addition to a ketone, show that parameters like reaction time can dramatically influence the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.). acs.org Optimizing these conditions is critical for maximizing the yield of the desired stereoisomer. acs.org
Effect of Reaction Time on Stereoselectivity in a Model Asymmetric Synthesis
This table, based on data from a related asymmetric synthesis, shows how reaction time can be optimized to improve the yield of the desired stereoisomer. acs.org
| Reaction Time (minutes) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Assay Yield of Desired Isomer (%) |
|---|---|---|---|
| 5 | 9:1 | 19 | 43 |
| 10 | 12:1 | 42 | 51 |
| 20 | 15:1 | 49 | 53 |
| 30 | 15:1 | 50 | 56 |
| 60 | 9:1 | - | - |
Emerging Research Frontiers and Future Directions for 1 Phenylbutan 2 Ol
Integration with Flow Chemistry and Continuous Processing for Phenylbutanol Synthesis
The shift from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of 1-phenylbutan-2-ol (B45080) and its analogs. chemdistgroup.comucl.ac.uk Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for seamless multi-step reactions. almacgroup.com
Continuous processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher quality products with fewer impurities. chemdistgroup.comstolichem.com This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volumes within microreactors significantly improve process safety. chemdistgroup.com The scalability of flow chemistry, through "numbering up" (parallel reactors) or "sizing up" (increasing reactor dimensions), facilitates a smoother transition from laboratory-scale synthesis to industrial production. almacgroup.com For instance, the synthesis of related phenylbutanol derivatives can be adapted for continuous processing, which is suitable for large-scale production.
Key Advantages of Flow Chemistry in Phenylbutanol Synthesis:
| Feature | Benefit in Phenylbutanol Synthesis |
| Enhanced Safety | Minimizes risks associated with hazardous reagents and exothermic reactions. chemdistgroup.com |
| Precise Control | Allows for fine-tuning of reaction conditions to optimize yield and purity. stolichem.com |
| Improved Efficiency | Reduces reaction times and increases throughput. chemdistgroup.com |
| Scalability | Facilitates straightforward scaling from lab to industrial production. almacgroup.com |
| Integration | Enables multi-step syntheses in a continuous sequence. almacgroup.com |
Development of Novel Catalytic Systems and Methodologies for Enantioselective Transformations
Achieving high enantioselectivity in the synthesis of chiral molecules like this compound is a major focus of current research. The development of novel catalytic systems is at the heart of this endeavor, enabling the production of specific stereoisomers, which is crucial for applications in pharmaceuticals and fragrances. acs.org
One promising approach is the use of biocatalysts, such as alcohol dehydrogenases (ADHs), for the asymmetric reduction of ketones. acs.org For example, the fungus Rhizopus arrhizus has been successfully used for the bioreduction of 1-phenyl-2-butanone to produce (2R)-1-phenylbutan-2-ol with high enantiomeric excess. This enzymatic method is valued for its high stereochemical purity and mild reaction conditions.
In addition to biocatalysis, transition metal-catalyzed asymmetric hydrogenation is a powerful tool for synthesizing chiral amines and alcohols. acs.org Researchers are developing novel chiral ligands and metal complexes to improve the efficiency and selectivity of these reactions. acs.orgresearchgate.net For instance, iridium complexes with specific chiral ligands have shown excellent performance in the asymmetric hydrogenation of imines to produce chiral amines, a transformation that can be conceptually extended to the synthesis of chiral alcohols. acs.org The development of catalysts for the asymmetric ring-opening and cross-metathesis of cyclic compounds also presents a novel strategy for producing enantiomerically enriched diols. nih.gov
Sustainable and Environmentally Benign Synthetic Approaches
The principles of green chemistry are increasingly influencing the synthesis of this compound, with a focus on developing more sustainable and environmentally friendly methods. This includes the use of renewable starting materials, less hazardous reagents, and more energy-efficient processes.
Biocatalytic methods, as mentioned earlier, are inherently "green" as they operate under mild conditions (room temperature and neutral pH) in aqueous media, reducing the need for harsh chemicals and organic solvents. researchgate.net The use of enzymes like ene-reductases for the asymmetric reduction of α,β-unsaturated compounds is another example of a sustainable approach that offers high specificity and selectivity. researchgate.net
Furthermore, research into atom-efficient reactions, such as those employing "borrowing hydrogen" catalysis, aims to minimize waste by maximizing the incorporation of atoms from the reactants into the final product. For example, a manganese(I) pincer catalyst has been used for the dehydrogenative coupling of alcohols, producing only water as a byproduct. These approaches not only reduce the environmental impact but can also lead to more cost-effective and streamlined synthetic routes.
Exploration of New Chemical Transformations for this compound and its Analogs
Beyond its synthesis, researchers are actively exploring new chemical transformations of this compound and its analogs to create novel molecules with potentially valuable properties. These transformations expand the synthetic utility of this compound and open doors to new applications.
Typical reactions of alcohols, such as oxidation, reduction, and substitution, are being applied to this compound. For example, oxidation can convert it to the corresponding ketone, 1-phenyl-2-butanone, while reduction can yield 1-phenylbutane. The hydroxyl group can also be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride.
More advanced transformations are also being investigated. For instance, dehydration of related phenylbutanols can lead to the formation of various alkenes, with the product distribution depending on the reaction conditions and the stability of the resulting double bond. smolecule.comstackexchange.com Additionally, this compound and its derivatives can participate in reactions like Friedel-Crafts alkylation to form more complex aromatic structures. The development of new catalytic methods, such as visible light-mediated reactions, is enabling novel transformations like monofluoromethylation/acylation of olefins, which can be applied to create complex fluorinated analogs. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Phenylbutan-2-ol with high enantiomeric purity, and what analytical techniques validate its stereochemical integrity?
- Methodological Answer : Grignard reactions or catalytic asymmetric hydrogenation are common synthetic routes. Enantiomeric purity can be validated using chiral HPLC or polarimetry. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) confirms structural integrity, while gas chromatography-mass spectrometry (GC-MS) assesses purity . For asymmetric synthesis, employ chiral catalysts (e.g., BINAP-Ru complexes) and monitor reaction kinetics to optimize yield and selectivity.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Use fume hoods and personal protective equipment (PPE) during handling. First-aid protocols for exposure include rinsing eyes/skin with water for ≥15 minutes and seeking medical attention for persistent symptoms. Avoid ignition sources due to potential flammability .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound in complex mixtures?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl stretch at ~3300 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight (150.22 g/mol). For mixtures, use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with electron ionization (EI) for separation and quantification .
Advanced Research Questions
Q. How do stereochemical variations in this compound influence its reactivity in organocatalytic systems or biological interactions?
- Methodological Answer : Enantiomers may exhibit divergent catalytic activity or binding affinities. Use molecular docking simulations to predict interactions with enzymes (e.g., alcohol dehydrogenases). Experimentally, compare kinetic parameters (e.g., , ) of (R)- and (S)-enantiomers in enzyme assays. Circular dichroism (CD) spectroscopy can monitor conformational changes in biomolecules upon binding .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound, such as antimicrobial vs. cytotoxic effects?
- Methodological Answer : Conduct dose-response assays (e.g., MIC for antimicrobial activity; IC for cytotoxicity) across multiple cell lines. Control for solvent interference (e.g., DMSO toxicity). Use omics approaches (transcriptomics/proteomics) to identify mechanistic pathways. Replicate studies under standardized conditions (pH, temperature) to minimize variability .
Q. How can researchers optimize the scalability of this compound synthesis while minimizing byproduct formation?
- Methodological Answer : Employ flow chemistry for continuous production and better heat/mass transfer. Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy. Use design of experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading). Purify via fractional distillation or preparative HPLC, and characterize byproducts using LC-MS/MS .
Q. What role does this compound play in fragrance chemistry, and how do its physicochemical properties affect its performance in formulations?
- Methodological Answer : Its aromatic structure and hydroxyl group enhance volatility and binding to olfactory receptors. Measure logP (octanol-water partition coefficient) to predict persistence in formulations. Use gas chromatography-olfactometry (GC-O) to assess odor thresholds. Stability studies under UV light and varying pH (3–9) evaluate degradation pathways .
Data Reporting and Reproducibility
Q. What statistical and computational tools are recommended for modeling the thermodynamic properties of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate Gibbs free energy and enthalpy of formation. Validate with experimental calorimetry (e.g., differential scanning calorimetry). Apply QSPR (quantitative structure-property relationship) models to predict solubility and vapor pressure. Report uncertainties using Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
